molecular formula C21H22N6 B11232540 N~6~,N~6~-diethyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~-diethyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232540
M. Wt: 358.4 g/mol
InChI Key: VRFCNIAQACOVMP-UHFFFAOYSA-N
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Description

N6,N6-DIETHYL-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as kinase inhibitors, which makes them of significant interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-DIETHYL-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6,N6-DIETHYL-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N6,N6-DIETHYL-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of N6,N6-DIETHYL-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and apoptosis. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6,N6-DIETHYL-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct biological activities. Its ability to inhibit specific kinases makes it a valuable compound for research in cancer therapy and other diseases involving dysregulated kinase activity .

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

6-N,6-N-diethyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-3-26(4-2)21-24-19(23-16-11-7-5-8-12-16)18-15-22-27(20(18)25-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,23,24,25)

InChI Key

VRFCNIAQACOVMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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